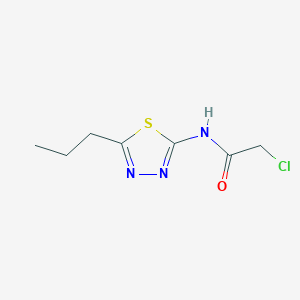

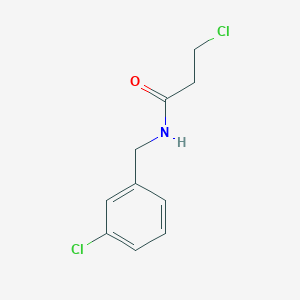

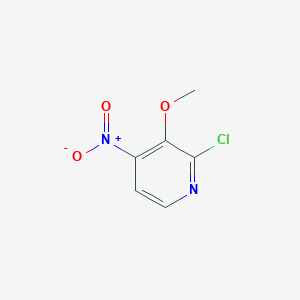

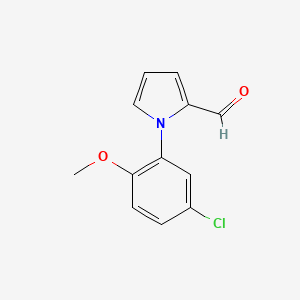

1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

Übersicht

Beschreibung

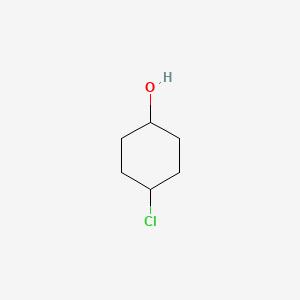

“1-(5-chloro-2-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H11ClO2 and a molecular weight of 186.64 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the base compound with other reagents in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature.Molecular Structure Analysis

The molecular structure of “1-(5-chloro-2-methoxyphenyl)ethanol” is represented by the SMILES stringClC1=CC(C(C)O)=C(OC)C=C1 . This indicates that the compound contains a chloro group attached to a benzene ring, which is also attached to a methoxy group and an ethanol group . Chemical Reactions Analysis

While specific chemical reactions involving “1-(5-chloro-2-methoxyphenyl)ethanol” are not available, similar compounds are often involved in a variety of chemical reactions. For example, they can participate in cyclization reactions, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic reactions .Physical And Chemical Properties Analysis

“1-(5-chloro-2-methoxyphenyl)ethanol” is a solid compound . It is stored in a well-ventilated place and the container is kept tightly closed . The storage class code is 11, which indicates that it is a combustible solid .Wissenschaftliche Forschungsanwendungen

Material Science and Surface Modification

Functionalized compounds like 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde find applications in material science:

- Surface Modification : Researchers have used derivatives of this compound to modify surfaces, imparting antimicrobial properties. For instance, azetidinium-functionalized polymers have been developed for non-leaching antimicrobial surfaces .

Analytical Chemistry

The compound’s unique properties make it relevant in analytical chemistry:

- Antioxidant Assays : Researchers have evaluated its antioxidant activity using assays like CUPRAC (Cupric Reducing Antioxidant Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging. These assays assess its ability to neutralize free radicals .

Biological Studies

1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde has been investigated in biological contexts:

- Ion Channel Modulation : Some derivatives of this compound interact with ion channels, including KCa 1.1 channels. These interactions may have implications in pharmacology .

Boronic Acid Derivatives

While not directly related to the aldehyde form, 2-chloro-5-methoxyphenyl boronic acid (a derivative) has been studied for its reactivity in Suzuki-Miyaura coupling reactions .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-12-5-4-9(13)7-11(12)14-6-2-3-10(14)8-15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXXTANTXDFBOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.